Cas no 2097952-91-3 (1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile)

1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile is a specialized heterocyclic compound featuring a piperidine scaffold functionalized with a carbonyl group and a nitrile moiety. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a building block for synthesizing pharmacologically active molecules. The presence of both carbonyl and nitrile groups enhances its reactivity, enabling diverse derivatization pathways. Its rigid piperidine backbone contributes to conformational stability, making it valuable in designing compounds with targeted biological activity. The compound is particularly useful in the development of central nervous system (CNS) agents and enzyme inhibitors due to its ability to interact with biomolecular targets. High purity and well-defined synthetic routes ensure reproducibility for research applications.
1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile structure
2097952-91-3 structure
Product Name:1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile
CAS No:2097952-91-3
MF:C12H19N3O
MW:221.298762559891
CID:5046416
Update Time:2025-10-28

1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(piperidine-2-carbonyl)piperidine-4-carbonitrile
    • 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile
    • Inchi: 1S/C12H19N3O/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11/h10-11,14H,1-8H2
    • InChI Key: MLENOWFOAKPWGN-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCN1)N1CCC(C#N)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 299
  • XLogP3: 0.4
  • Topological Polar Surface Area: 56.1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P138631-100mg
1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile
2097952-91-3
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$ 95.00 2022-06-03
TRC
P138631-500mg
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$ 365.00 2022-06-03
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$595.0 2023-09-07
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$627.0 2023-09-07
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F1907-8590-1g
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Additional information on 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile

Introduction to 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile (CAS No. 2097952-91-3)

1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2097952-91-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both piperidine rings, which are common motifs in bioactive molecules, and a nitrile group, contributing to its diverse chemical reactivity and biological interactions.

The synthesis and characterization of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile involve meticulous attention to detail, ensuring that the final product meets the stringent requirements of pharmaceutical research. The presence of the carbonyl group in the second piperidine ring and the nitrile group in the fourth position introduces specific sites for functionalization, making this compound a versatile intermediate in drug discovery processes. Researchers have leveraged these functional groups to explore various pharmacophores, aiming to develop compounds with enhanced efficacy and reduced side effects.

In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives. 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile has been studied for its role in modulating biological pathways associated with neurological disorders, cancer, and inflammation. The dual presence of piperidine rings enhances its binding affinity to target proteins, making it a promising candidate for structure-based drug design. Furthermore, the nitrile group can participate in hydrogen bonding and hydrophobic interactions, further optimizing its interaction with biological targets.

One of the most compelling aspects of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile is its potential as a scaffold for developing small-molecule inhibitors. In particular, studies have focused on its ability to interact with enzymes and receptors involved in disease pathways. For instance, researchers have investigated its efficacy in inhibiting kinases and proteases that play a crucial role in cancer progression. The compound’s ability to modulate these enzymes suggests that it could be a key component in the development of targeted therapies.

The synthesis of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the piperidine rings efficiently. Additionally, purification methods like column chromatography and recrystallization are employed to isolate the desired product from impurities.

The chemical properties of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile make it a valuable tool for medicinal chemists. Its solubility profile, stability under various conditions, and reactivity towards different functional groups allow for extensive modifications. These properties enable researchers to fine-tune the compound’s pharmacological profile by introducing additional substituents or altering existing ones. Such flexibility is crucial in drug discovery pipelines where optimizing potency and selectivity is paramount.

Recent advancements in computational chemistry have further enhanced the study of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at an atomic level. These simulations provide insights into binding affinities, enzyme kinetics, and potential side effects, thereby accelerating the drug development process. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved therapeutic outcomes.

The biological activity of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific enzymes and receptors relevant to various diseases. For example, preliminary studies suggest that it may interfere with signaling pathways involved in neurodegeneration by binding to neuronal receptors. In vivo models have provided additional evidence of its potential therapeutic benefits without significant off-target effects.

The future prospects of 1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile are promising as ongoing research continues to uncover new applications. Innovations in synthetic chemistry and drug delivery systems may further enhance its utility as a therapeutic agent or intermediate for other bioactive molecules. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive advancements in this field.

In conclusion,1-(Piperidine-2-carbonyl)piperidine-4-carbonitrile (CAS No. 2097952-91-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its potential as a scaffold for drug development underscores its importance in modern medicinal chemistry research.

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